Ethyl 2-bromoisobutyrate
Overview
Description
Synthesis Analysis
Ethyl 2-bromoisobutyrate can be synthesized through different chemical reactions. One approach involves the Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate, yielding ethyl 4-bromo-4,4-dinitrobutyrate, a related compound (Chu Shijin, 2011). Another method involves the hydrolysis of ethyl-2-bromoisobutyrate in an alkaline solution, where both bromo-alkyl and ester functional groups hydrolyze into alcohol and acid (Maw‐Ling Wang & G. Lam, 2004).
Molecular Structure Analysis
The molecular structure of ethyl 2-bromoisobutyrate and its derivatives has been extensively studied. For instance, the crystal and molecular structure of similar compounds have been determined using X-ray diffraction methods, providing insights into the arrangement of atoms and the stereochemistry (Louis Katz, Ken-ichi Tomita, & Alexander Rich, 1965).
Chemical Reactions and Properties
Ethyl 2-bromoisobutyrate undergoes various chemical reactions. For example, in the plasma polymerization of ethyl α-bromoisobutyrate (EBIB), retention of α-bromoisobutyryl functional groups is crucial for the production of thin film coatings capable of serving as ATRP initiation surfaces (S. Saboohi et al., 2016).
Physical Properties Analysis
The physical properties of ethyl 2-bromoisobutyrate and its derivatives, such as boiling points, melting points, and solubility, are essential for understanding its behavior in various chemical processes. These properties are typically determined through experimental analysis and are crucial for designing synthesis and reaction pathways.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of ethyl 2-bromoisobutyrate are influenced by its molecular structure and functional groups. Studies have shown how different reaction conditions, like temperature and pressure, affect the compound's behavior in chemical reactions (S. Saboohi et al., 2016).
Scientific Research Applications
Hydrolysis in Alkaline Solutions : Wang and Lam (2004) investigated the hydrolysis of ethyl 2-bromoisobutyrate in an alkaline/organic solvent medium. They studied the effects of quaternary ammonium salt on this hydrolysis and developed a kinetic model of the reaction steps. This study is critical for understanding the chemical behavior of ethyl 2-bromoisobutyrate in different solutions (Wang & Lam, 2004).
Synthesis of Polymers : Yamamoto and Matyjaszewski (2008) utilized ethyl 2-bromoisobutyrate in the synthesis of thermally responsive polymers with oligo(ethylene oxide) units. This application highlights its role in polymer chemistry (Yamamoto & Matyjaszewski, 2008).
Tri-Liquid-Phase Catalysis : Hsiao and Weng (1999) explored the synthesis of 2-phenoxyisobutyric acid ethyl ester using ethyl 2-bromoisobutyrate in tri-liquid-phase catalysis. Their research provides insights into the factors influencing the formation of a third liquid phase in such reactions (Hsiao & Weng, 1999).
Viscometric Study of Polymers : Ydens et al. (2005) studied the solution properties of polymers synthesized via atom transfer radical polymerization using ethyl 2-bromoisobutyrate. They analyzed the viscosity of these polymers in water and concentrated buffer solutions (Ydens et al., 2005).
In Polymerization Processes : Singha et al. (2005) used ethyl 2-bromoisobutyrate as an initiator in the polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane, demonstrating its role in initiating polymerization reactions (Singha et al., 2005).
Phase-Transfer Catalytic Reactions : Wang and Lam (2006) studied the phase-transfer catalytic reaction of ethyl 2-bromoisobutyrate with phenol, analyzing the effects of water and temperature on the reaction (Wang & Lam, 2006).
properties
IUPAC Name |
ethyl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQWGVDEFWYNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060523 | |
Record name | Ethyl 2-bromoisobutyrate | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromoisobutyrate | |
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Vapor Pressure |
2.61 [mmHg] | |
Record name | Ethyl 2-bromoisobutyrate | |
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Product Name |
Ethyl 2-bromoisobutyrate | |
CAS RN |
600-00-0 | |
Record name | Ethyl 2-bromoisobutyrate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=600-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |
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Record name | Ethyl 2-bromoisobutyrate | |
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Record name | Ethyl 2-bromo-2-methylpropionate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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